N~2~-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1-benzofuran-2-carboxamide
CAS No.:
Cat. No.: VC14986310
Molecular Formula: C22H22ClN3O3
Molecular Weight: 411.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H22ClN3O3 |
|---|---|
| Molecular Weight | 411.9 g/mol |
| IUPAC Name | N-[3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C22H22ClN3O3/c23-17-5-3-6-18(15-17)25-10-12-26(13-11-25)21(27)8-9-24-22(28)20-14-16-4-1-2-7-19(16)29-20/h1-7,14-15H,8-13H2,(H,24,28) |
| Standard InChI Key | OUQWWUKUKZICGD-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCNC(=O)C3=CC4=CC=CC=C4O3 |
Introduction
N~2~-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1-benzofuran-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. It is characterized by its benzofuran nucleus linked to a piperazine moiety through a propyl chain. The compound's CAS number is 1010871-21-2, and it has been studied for its diverse biological activities, including enzyme inhibition and receptor modulation.
Enzyme Inhibition
This compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially altering their activity and leading to therapeutic effects.
Receptor Modulation
It interacts with neurotransmitter receptors, which may influence signal transduction pathways associated with mood regulation and cognitive functions.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis and inhibits cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 15.0 | Cell cycle arrest |
Other Potential Applications
The compound has also been associated with anti-HIV activity and other medicinal properties, as indicated by research focusing on similar chemical structures and their biological effects.
Synthesis and Chemical Reactions
The synthesis of N~2~-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1-benzofuran-2-carboxamide typically involves several key steps, including the formation of the benzofuran nucleus and the attachment of the piperazine moiety. Technical details regarding reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yields and purity.
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